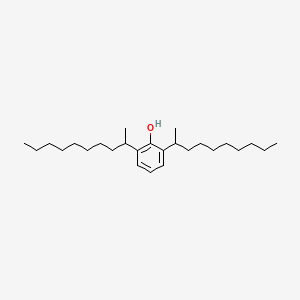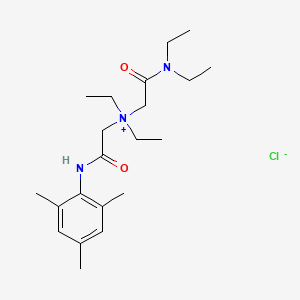
((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride is a complex organic compound with a unique structure that includes both diethylcarbamoyl and mesitylcarbamoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride typically involves multiple steps, starting with the preparation of the diethylcarbamoyl and mesitylcarbamoyl intermediates. These intermediates are then reacted with appropriate reagents under controlled conditions to form the final compound. Common reagents used in these reactions include phosgene, dimethylamine, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in flow reactors, where phosgene and dimethylamine are reacted at high temperatures to achieve high yields. The use of excess phosgene helps suppress the formation of unwanted by-products .
Análisis De Reacciones Químicas
Types of Reactions
((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride is used as a reagent in various organic synthesis reactions. It is particularly useful in the formation of carbamates and other nitrogen-containing compounds .
Biology
In biology, this compound is studied for its potential as a biochemical tool. It can be used to modify proteins and other biomolecules, aiding in the study of their functions and interactions .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways .
Industry
In industry, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique structure allows for the creation of specialized products with specific properties .
Mecanismo De Acción
The mechanism of action of ((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride involves its interaction with specific molecular targets. It can bind to proteins and other biomolecules, altering their functions and interactions. This binding is often mediated by the carbamoyl groups, which can form covalent bonds with nucleophilic sites on the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Diethylcarbamoyl chloride: A simpler compound with similar reactivity but lacking the mesitylcarbamoyl group.
Dimethylcarbamoyl chloride: Another related compound with different substituents on the nitrogen atom.
Uniqueness
((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride is unique due to the presence of both diethylcarbamoyl and mesitylcarbamoyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .
Propiedades
Número CAS |
79143-73-0 |
|---|---|
Fórmula molecular |
C21H36ClN3O2 |
Peso molecular |
398.0 g/mol |
Nombre IUPAC |
[2-(diethylamino)-2-oxoethyl]-diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium;chloride |
InChI |
InChI=1S/C21H35N3O2.ClH/c1-8-23(9-2)20(26)15-24(10-3,11-4)14-19(25)22-21-17(6)12-16(5)13-18(21)7;/h12-13H,8-11,14-15H2,1-7H3;1H |
Clave InChI |
PFIGHIYYCWTOFN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C[N+](CC)(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


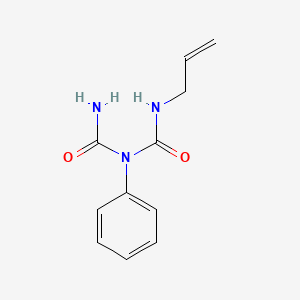
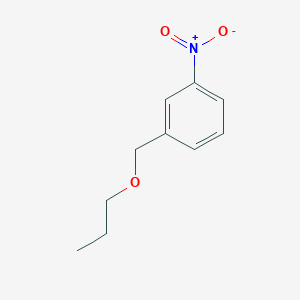
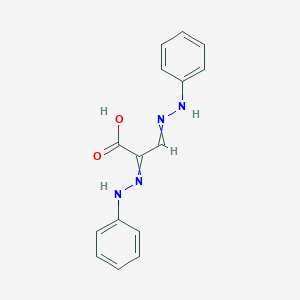
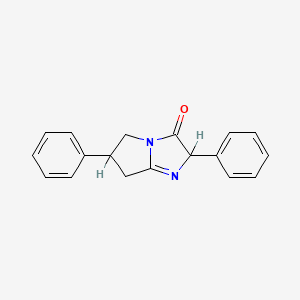
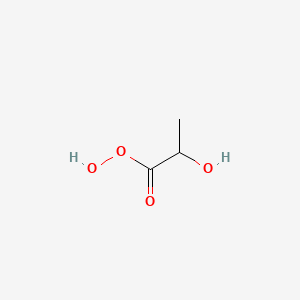

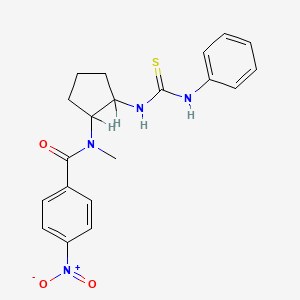
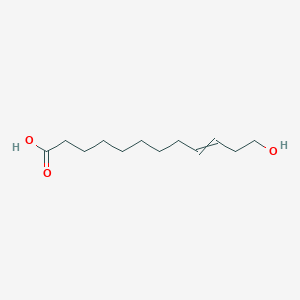
![Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl-](/img/structure/B14435143.png)
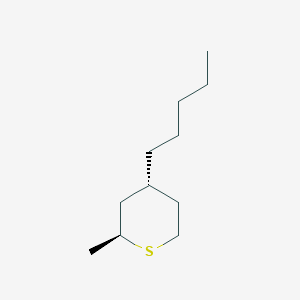

![2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435166.png)

